![molecular formula C8H14O3S B12295462 (2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimetil-3a,4,6,6a-tetrahidrotieno[3,4-d][1,3]dioxol-4-il)metanol es un complejo compuesto orgánico caracterizado por su estructura molecular única. Este compuesto presenta un sistema de anillo de tieno[3,4-d][1,3]dioxol, que está fusionado con un grupo metanol. La presencia de los grupos dimetil se suma a su complejidad estructural y reactividad potencial.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2,2-Dimetil-3a,4,6,6a-tetrahidrotieno[3,4-d][1,3]dioxol-4-il)metanol generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas para formar el anillo de tieno[3,4-d][1,3]dioxol. Esto va seguido de la introducción del grupo metanol a través de una reacción de sustitución nucleofílica. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde las condiciones de reacción se controlan meticulosamente. También se puede emplear el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad. Los pasos de purificación como la destilación, la cristalización y la cromatografía son esenciales para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2,2-Dimetil-3a,4,6,6a-tetrahidrotieno[3,4-d][1,3]dioxol-4-il)metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes derivados.
Sustitución: Los átomos de hidrógeno en el grupo metanol se pueden sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir derivados alcohólicos.
Aplicaciones Científicas De Investigación
(2,2-Dimetil-3a,4,6,6a-tetrahidrotieno[3,4-d][1,3]dioxol-4-il)metanol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles propiedades terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2,2-Dimetil-3a,4,6,6a-tetrahidrotieno[3,4-d][1,3]dioxol-4-il)metanol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías y los objetivos moleculares exactos son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
4,4,5,5-Tetrametil-1,3,2-dioxaborolano: Comparte una estructura de anillo de dioxol similar pero difiere en grupos funcionales y reactividad.
4-Metoxifeniletilamina: Contiene un grupo metoxi y una estructura de fenetilamina, utilizada en diferentes contextos químicos.
Unicidad
(2,2-Dimetil-3a,4,6,6a-tetrahidrotieno[3,4-d][1,3]dioxol-4-il)metanol es único debido a su estructura de anillo específica y grupos funcionales, que confieren propiedades químicas distintas y patrones de reactividad en comparación con otros compuestos similares.
Propiedades
IUPAC Name |
(2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCABSTBYVZTCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CSC(C2O1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)
![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)
![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)
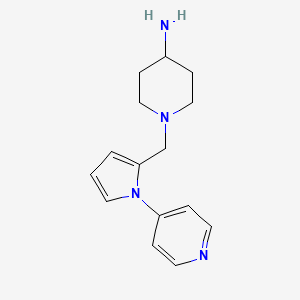

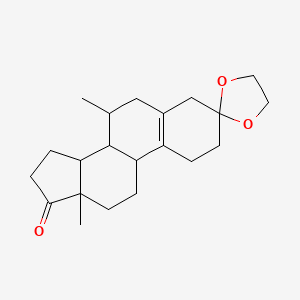
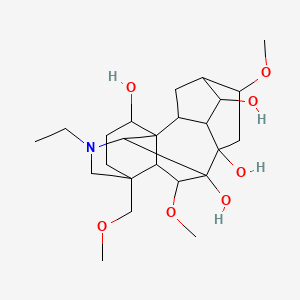
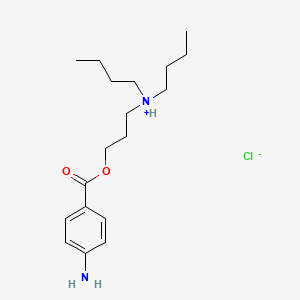
![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
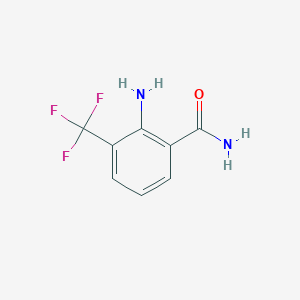
![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

